molecular formula C12H17N3O4 B6643647 2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid

2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid

Cat. No.: B6643647
M. Wt: 267.28 g/mol
InChI Key: SMWPRKASVZQFSO-UHFFFAOYSA-N
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Description

2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid is a complex organic compound that features a morpholine ring substituted with a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, followed by its coupling with a morpholine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: It could be explored for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]propanoic acid
  • 2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]butanoic acid

Uniqueness

2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its combination of a pyrazole ring and a morpholine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(1,5-dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-8-5-10(13-14(8)2)12(18)15-3-4-19-9(7-15)6-11(16)17/h5,9H,3-4,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWPRKASVZQFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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